molecular formula C15H17ClO2 B1344504 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan CAS No. 1119450-02-0

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan

Cat. No. B1344504
M. Wt: 264.74 g/mol
InChI Key: JXVAPXYKOHTYQU-UHFFFAOYSA-N
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Description

Phenylboronic acid, for example, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .


Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .


Physical And Chemical Properties Analysis

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves a radical approach and is paired with a Matteson–CH2–homologation .
  • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Results or Outcomes : The process has been optimized for the use of organotrifluoroborates, and conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties have been developed .

Safety And Hazards

Phenylboronic acid is harmful if swallowed . It is also hygroscopic, meaning it absorbs moisture from the air .

properties

IUPAC Name

3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVAPXYKOHTYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan

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